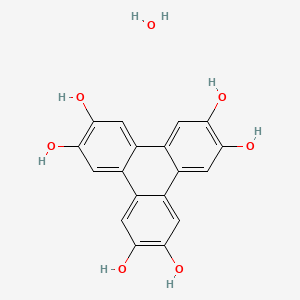
N-(4-carbamoylphenyl)-4-methylthiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"N-(4-carbamoylphenyl)-4-methylthiadiazole-5-carboxamide" is a compound of interest in the field of heterocyclic chemistry, particularly within the context of thiadiazole derivatives. This compound, like its related thiadiazole analogs, is anticipated to possess a variety of biological activities, making its synthesis and characterization of significant interest.
Synthesis Analysis
The synthesis of thiadiazole derivatives typically involves strategies such as cyclization reactions of thiosemicarbazides or the reaction of amidrazones with carboxylic acid derivatives. For instance, compounds similar to "this compound" have been synthesized through one-pot reactions involving sydnone intermediates, showcasing the versatility and efficiency of synthesizing thiadiazole derivatives (Latthe & Badami, 2007).
Molecular Structure Analysis
Molecular structure analysis of thiadiazole derivatives and related compounds often employs techniques like X-ray crystallography, revealing intricate details about the crystal packing, molecular conformation, and intermolecular interactions. Studies have demonstrated the crystallization behavior and molecular structure of similar compounds, providing insights into their stability and molecular interactions (Willer et al., 2013).
Chemical Reactions and Properties
Thiadiazole derivatives participate in various chemical reactions, highlighting their reactivity and functional group transformations. These compounds can undergo nucleophilic substitution reactions, cycloaddition reactions, and can act as ligands in coordination chemistry. The specific chemical properties of "this compound" would depend on its functional groups, potentially allowing for further derivatization and application in synthesis (Kumar et al., 2012).
Physical Properties Analysis
The physical properties of a compound like "this compound" would include its solubility in various solvents, melting point, and crystalline form. These properties are crucial for determining its suitability for different applications, including pharmaceutical formulations. Density functional theory (DFT) studies provide valuable insights into the electronic structure, which can correlate with physical properties (Singh et al., 2019).
Chemical Properties Analysis
The chemical properties of thiadiazole derivatives are influenced by their heterocyclic structure, which imparts certain electronic characteristics. These compounds typically exhibit good electron-accepting properties due to the presence of nitrogen atoms in the ring. Such properties can be explored through computational chemistry methods, including DFT, to understand their reactivity and potential as electron-accepting materials (Singh et al., 2019).
Applications De Recherche Scientifique
Synthesis and Chemistry
N-(4-carbamoylphenyl)-4-methylthiadiazole-5-carboxamide and its derivatives have been extensively studied in the context of synthesizing various compounds with potential therapeutic applications. For instance, research has explored new synthetic routes to the antitumor drug temozolomide, highlighting the significance of intermediates like 5-amino-1-(N-methylcarbamoyl)imidazole-4-carboxamide in the process (Wang et al., 1997). Similarly, investigations into the synthesis, characterization, and cytotoxicity of new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives have been conducted, indicating the potential of these compounds in cancer research (Hassan et al., 2014).
Antitumor Properties
The antitumor properties of compounds related to this compound have been a significant focus. Research on antitumor imidazotetrazines has revealed novel compounds with broad-spectrum antitumor agents, such as 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, which shows curative activity against certain leukemias (Stevens et al., 1984).
Antidiabetic Screening
The application in antidiabetic research is also evident. A study on the synthesis and in vitro antidiabetic screening of novel Dihydropyrimidine derivatives, including N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides, has been conducted, showcasing the potential of these compounds in diabetes management (Lalpara et al., 2021).
Electronic Structure and Spectral Features
Furthermore, detailed structural, electronic, and spectroscopic studies of derivatives like 4-methylthiadiazole-5-carboxylic acid have been performed, providing insights into the electronic structure and spectral features of these compounds (Singh et al., 2019).
Biological Screening
The exploration of thiazole-5-carboxamide derivatives in biological screening also highlights the diverse applications of these compounds in medicinal chemistry, particularly in antimicrobial activities (Mhaske et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
N-(4-carbamoylphenyl)-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2S/c1-6-9(18-15-14-6)11(17)13-8-4-2-7(3-5-8)10(12)16/h2-5H,1H3,(H2,12,16)(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMBDLBTHMHVSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B2488396.png)
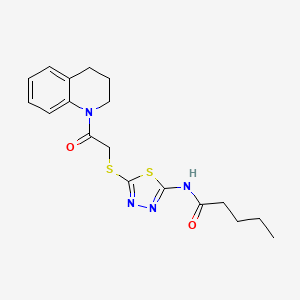
![8-(3,5-dimethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2488400.png)
![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)acetamide](/img/structure/B2488403.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2488404.png)
![5-Thiaspiro[3.5]nonan-8-amine hydrochloride](/img/structure/B2488405.png)
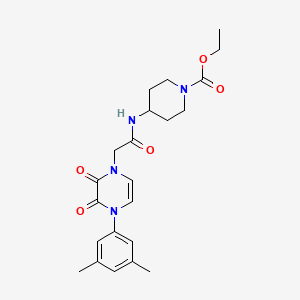

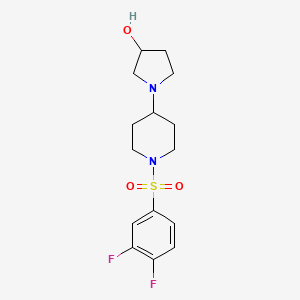
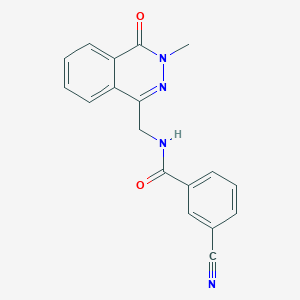
![1-[2-(2-Chlorophenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2488414.png)

![1-[3-(Difluoromethoxy)benzoyl]piperazine hydrochloride](/img/structure/B2488417.png)
